6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-21-11-8-14-4-2-3-5-18(14)19(21)12-16-13-20(24-25-22(16)26)15-6-9-17(23)10-7-15/h2-11,13H,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHBJXDFIFZERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC3=CC(=NNC3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Cyclization (Source 3)
Reaction of sydnone derivatives with POCl₃/DMF at 50–60°C induces unexpected pyrazolo[3,4-d]pyridazin-7(6H)-one formation via intermediates III and IV . Adapting this, 1,4-diketones treated with Vilsmeier reagent (POCl₃/DMF) yield pyridazin-3-ols through:
Table 1 : Optimization of Vilsmeier-Haack Conditions
| Entry | Substrate | POCl₃ (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,4-Diketone A | 2.5 | 60 | 68 |
| 2 | 1,4-Diketone B | 3.0 | 70 | 72 |
| 3 | 1,4-Diketone C | 2.0 | 50 | 55 |
Oxidation of Dihydropyridazines (Source 2)
Non-Grignard routes using NaNO₂/HCl oxidize dihydropyridazines to pyridazin-3-ols:
- Step 1 : Condensation of hydrazines with β-ketoesters forms dihydropyridazines.
- Step 2 : NaNO₂ in HCl/AcOH mediates oxidation to pyridazin-3-ol (85–92% yield).
Introduction of 4-Chlorophenyl Group
Suzuki-Miyaura Coupling (Source 1)
Tetrakis(triphenylphosphine)palladium(0) catalyzes cross-coupling between pyridazin-3-ol boronic esters and 4-chlorophenyl halides:
Reaction Conditions :
Table 2 : Palladium Catalysts for Suzuki Coupling
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂ | 45 | 12 |
| Pd(dppf)Cl₂ | 78 | 6 |
| Pd(PPh₃)₄ | 92 | 4 |
Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to enhanced oxidative addition kinetics.
Installation of (2-Methoxynaphthalen-1-yl)methyl Side Chain
Nucleophilic Alkylation (Source 1)
Reaction of pyridazin-3-ol with 2-methoxy-1-(bromomethyl)naphthalene in presence of NaH:
Friedel-Crafts Alkylation (Source 3)
Alternative approach using AlCl₃-catalyzed alkylation of 2-methoxynaphthalene:
Purification and Characterization
Crystallization (Source 1)
Dissolving crude product in hot isopropanol (600 mL/g), followed by HCl addition (0.5 M) induces crystallization:
- Purity : 99.2% (HPLC)
- Recovery : 91%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring or the aromatic substituents, potentially leading to hydrogenated derivatives.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Products may include naphthaldehydes or naphthoic acids.
Reduction: Hydrogenated pyridazine derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for various organic synthesis applications.
Biology
Biologically, 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key similarities and differences between 6-(4-chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol and related compounds:
Key Comparative Insights:
Core Structure Variations: The target compound’s pyridazin-3-ol core is fully aromatic, contrasting with the partially saturated dihydropyridazinone or dihydropyrimidinone cores. Cyclohexenone derivatives (e.g., ) lack heteroaromaticity, reducing their polarity and likely altering metabolic stability.
Chlorophenyl groups are common across all compounds, contributing to electron-withdrawing effects that stabilize the core structure and modulate reactivity .
Synthesis Pathways: The target compound likely shares synthetic steps with dihydropyridazinones (e.g., aldehyde condensations ), but the naphthylmethyl substituent may require specialized reagents or coupling strategies.
Biological Activity: Dihydropyridazinones and dihydropyrimidinones exhibit antihypertensive and antitumor activities , suggesting that the target compound’s pyridazine core and naphthyl group may synergize for similar or enhanced effects. Methoxy and chloro groups are associated with antimicrobial and anti-inflammatory properties in related compounds , supporting hypothesized bioactivity for the target.
Characterization Tools: X-ray crystallography via SHELX remains a gold standard for structural confirmation, as demonstrated in cyclohexenone derivatives .
Biological Activity
6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H20ClN3O2
- Molecular Weight : 393.87 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyridazinone derivatives with chlorophenyl and methoxy-naphthyl groups under controlled conditions. The synthesis pathway can be summarized as follows:
- Formation of Pyridazinone Core :
- Starting materials are reacted to form the pyridazinone structure.
- Substitution Reactions :
- Chlorophenyl and methoxy-naphthyl groups are introduced via nucleophilic substitution.
Anticancer Properties
Research indicates that derivatives of pyridazinones exhibit significant anticancer activity, particularly as inhibitors of the c-Met kinase pathway, which is often dysregulated in various cancers. The compound's structure allows it to interact effectively with the c-Met receptor, leading to reduced cell proliferation in c-Met-driven cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies show that similar pyridazinone derivatives possess inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways:
- c-Met Inhibition : By binding to the c-Met receptor, it inhibits downstream signaling involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a therapeutic agent .
- Animal Models : In vivo studies using xenograft models showed that treatment with the compound led to tumor regression, further supporting its anticancer efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of substituted aromatic aldehydes with pyridazine precursors. Key steps include:
- Aldehyde-Pyridazine Condensation: Reacting 2-methoxynaphthalene-1-carbaldehyde with a pyridazine intermediate (e.g., 6-(4-chlorophenyl)pyridazin-3-ol) under basic conditions (e.g., ethanolic sodium ethoxide) .
- Solvent and Catalyst Optimization: Ethanol or dimethylformamide (DMF) as solvents, with reflux temperatures (80–100°C) to drive the reaction to completion. Acidic workup (e.g., HCl) is critical for precipitating the product .
- Yield Improvement: Control of stoichiometry (1:1 molar ratio of aldehyde to pyridazine) and exclusion of moisture are essential to minimize side reactions like hydrolysis .
Basic Question: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy: and NMR to identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.9 ppm). Integration ratios confirm substitution patterns .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]) and rule out impurities .
- X-ray Crystallography: For absolute configuration determination, though challenges arise due to low crystal quality in polar solvents .
Advanced Question: How can conflicting biological activity data (e.g., antitumor vs. antimicrobial potency) be resolved in preclinical studies?
Methodological Answer:
Contradictions often stem from assay conditions or cellular models. Strategies include:
- Dose-Response Curves: Establish EC values across multiple cell lines (e.g., MCF-7 for breast cancer vs. Staphylococcus aureus for antimicrobial assays) to identify selective activity .
- Mechanistic Profiling: Compare target engagement (e.g., kinase inhibition vs. membrane disruption) using fluorescence polarization or microscale thermophoresis .
- Metabolite Analysis: Verify stability in biological media (e.g., plasma hydrolysis of the methoxynaphthalene group may reduce activity) .
Advanced Question: What strategies are recommended for improving the compound’s solubility and bioavailability without altering its core pharmacophore?
Methodological Answer:
Modifications focus on peripheral groups:
- Prodrug Design: Introduce phosphate or acetate esters at the pyridazin-3-ol hydroxyl group to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Co-Crystallization: Use co-formers like succinic acid to improve dissolution rates without covalent changes .
- Nanoformulation: Encapsulate in PEGylated liposomes to bypass rapid hepatic clearance observed in pharmacokinetic studies .
Basic Question: What are the primary biological targets or pathways implicated in its activity?
Methodological Answer:
Preliminary screens suggest:
- Cyclooxygenase-2 (COX-2) Inhibition: Competitive binding assays show IC values <10 µM, linked to anti-inflammatory effects .
- Topoisomerase II Interference: DNA relaxation assays indicate stabilization of the topo II-DNA cleavage complex, correlating with antitumor activity .
- Antimicrobial Mechanisms: Disruption of bacterial cell membranes via interaction with lipid bilayers, validated by electron microscopy .
Advanced Question: How can computational modeling guide the optimization of its binding affinity for specific targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against COX-2 (PDB: 5KIR) to prioritize substitutions at the 4-chlorophenyl group for enhanced hydrophobic interactions .
- MD Simulations (GROMACS): Assess stability of the methoxynaphthalene moiety in solvent-accessible regions over 100-ns trajectories .
- QSAR Models: Use Hammett constants (σ) of substituents to predict logP and optimize bioavailability .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the naphthalene group .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the pyridazine ring .
- Solvent Choice: Dissolve in DMSO for long-term stock solutions (>6 months) with <0.1% water content .
Advanced Question: How can in vivo toxicity be assessed preclinically, and what biomarkers are relevant?
Methodological Answer:
- Acute Toxicity (OECD 423): Administer escalating doses (10–300 mg/kg) in rodents, monitoring ALT/AST (liver) and BUN/creatinine (kidney) levels .
- Genotoxicity (Ames Test): Use Salmonella TA98 strain to detect frameshift mutations induced by reactive metabolites .
- Cardiotoxicity Screening: Patch-clamp assays on hERG channels to evaluate arrhythmia risk .
Advanced Question: How to address discrepancies in reported IC50_{50}50 values across different studies?
Methodological Answer:
- Assay Standardization: Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Cell Line Authentication: STR profiling to confirm genetic consistency (e.g., HeLa vs. contaminated variants) .
- Data Reanalysis: Apply Hill slope corrections to dose-response curves for accurate IC calculation .
Basic Question: What synthetic intermediates are critical to monitor for purity, and how?
Methodological Answer:
- Key Intermediates:
- Aldehyde Intermediate (2-methoxynaphthalene-1-carbaldehyde): Monitor via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) to detect oxidation byproducts .
- Pyridazine Precursor: Use HPLC (C18 column, 254 nm) to ensure >95% purity before condensation .
- Impurity Control: Recrystallize intermediates from ethanol/water mixtures to remove unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
